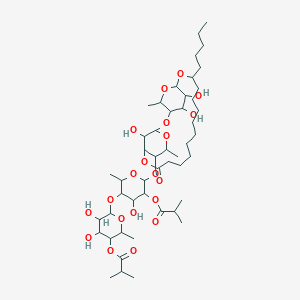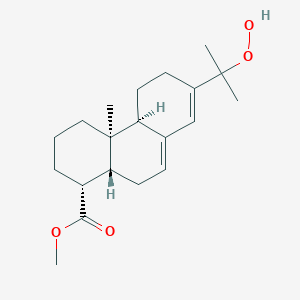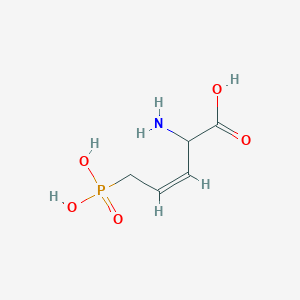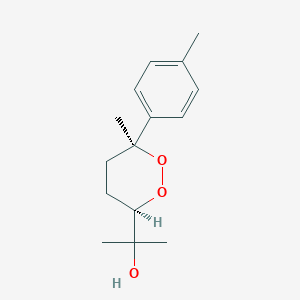
1,4-Dideoxy-1,4-iminoallitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dideoxy-1,4-iminoallitol (DAB) is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. DAB is a potent inhibitor of glycosidases, which are enzymes that play a crucial role in the breakdown of carbohydrates. In
Mécanisme D'action
The mechanism of action of 1,4-Dideoxy-1,4-iminoallitol is based on its ability to inhibit glycosidases. Glycosidases are enzymes that break down complex carbohydrates into simpler forms that can be absorbed by the body. By inhibiting these enzymes, 1,4-Dideoxy-1,4-iminoallitol can prevent the breakdown of carbohydrates, leading to a buildup of complex carbohydrates in the body. This can have a variety of effects, depending on the specific enzymes that are inhibited.
Effets Biochimiques Et Physiologiques
1,4-Dideoxy-1,4-iminoallitol has been shown to have a variety of biochemical and physiological effects, depending on the specific enzymes that are inhibited. For example, inhibition of alpha-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glycogen in the liver and muscle tissue, which can be beneficial in the treatment of lysosomal storage disorders. Inhibition of beta-glucosidase by 1,4-Dideoxy-1,4-iminoallitol can lead to a buildup of glucosylceramide in the lysosomes, which can be beneficial in the treatment of Gaucher's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Dideoxy-1,4-iminoallitol in lab experiments is its ability to selectively inhibit glycosidases, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, 1,4-Dideoxy-1,4-iminoallitol is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using 1,4-Dideoxy-1,4-iminoallitol in lab experiments. For example, 1,4-Dideoxy-1,4-iminoallitol can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 1,4-Dideoxy-1,4-iminoallitol. One area of interest is the development of 1,4-Dideoxy-1,4-iminoallitol-based therapies for lysosomal storage disorders, such as Gaucher's disease. Another area of interest is the use of 1,4-Dideoxy-1,4-iminoallitol as a potential cancer therapy. Additionally, there is ongoing research on the development of new glycosidase inhibitors that are based on the structure of 1,4-Dideoxy-1,4-iminoallitol, which could lead to the development of more effective therapies for a variety of diseases.
Méthodes De Synthèse
1,4-Dideoxy-1,4-iminoallitol can be synthesized through a multistep process that involves the reaction of dihydroxyacetone with a primary amine, followed by a series of chemical transformations. One of the most commonly used methods for synthesizing 1,4-Dideoxy-1,4-iminoallitol is the reductive amination of dihydroxyacetone with an amine, using sodium cyanoborohydride as a reducing agent.
Applications De Recherche Scientifique
1,4-Dideoxy-1,4-iminoallitol has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and lysosomal storage disorders. Due to its ability to inhibit glycosidases, 1,4-Dideoxy-1,4-iminoallitol has been shown to be effective in blocking the replication of certain viruses, such as HIV and influenza. Additionally, 1,4-Dideoxy-1,4-iminoallitol has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
120576-71-8 |
|---|---|
Nom du produit |
1,4-Dideoxy-1,4-iminoallitol |
Formule moléculaire |
C8H4F3NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1 |
Clé InChI |
RVNSAAIWCWTCTJ-ZPQYLTHOSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O |
SMILES |
C1C(C(C(N1)C(CO)O)O)O |
SMILES canonique |
C1C(C(C(N1)C(CO)O)O)O |
Synonymes |
1,4-DIA 1,4-dideoxy-1,4-imino-L-allitol 1,4-dideoxy-1,4-iminoallitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



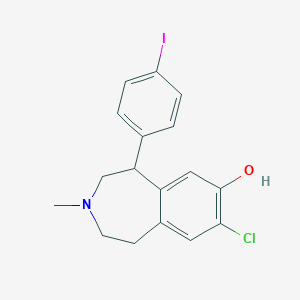
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
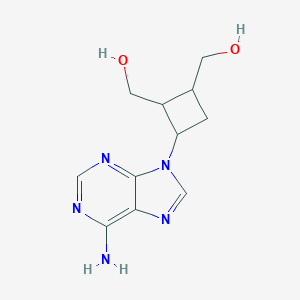
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
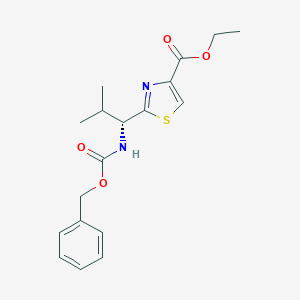
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
